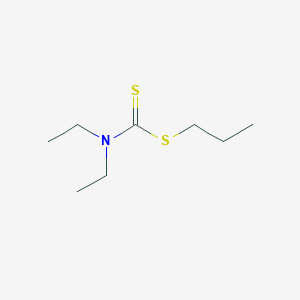

S-Propyl N,N-diethyldithiocarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-Propyl N,N-diethyldithiocarbamate: is an organosulfur compound belonging to the dithiocarbamate family. It is characterized by its ability to form stable complexes with transition metals due to its exceptional coordination properties . This compound has a molecular formula of C8H17NS2 and a molecular weight of 191.36 .

準備方法

Synthetic Routes and Reaction Conditions: S-Propyl N,N-diethyldithiocarbamate can be synthesized through the reaction of N,N-diethylethanamine with carbon disulfide in the presence of a base, followed by the addition of propyl halide . The reaction typically proceeds under mild conditions, with the base facilitating the formation of the dithiocarbamate anion, which then reacts with the propyl halide to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反応の分析

Key Structural Attributes:

-

Chelating capacity : The dithiocarbamate group (-S₂CN-) enables strong coordination with transition metals (e.g., Cu²⁺, Zn²⁺) .

-

Redox activity : The sulfur atoms participate in oxidation-reduction reactions.

Oxidation Reactions

SPDDC undergoes oxidation to form disulfides or sulfoxides, depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Observation |

|---|---|---|---|

| Hydrogen peroxide | Aqueous, pH 7–9 | Disulfide dimer | Forms stable S–S bonds |

| KMnO₄ | Acidic, room temp. | Sulfoxide derivatives | Partial oxidation of sulfur atoms |

Mechanistic Insight :

Oxidation involves the transfer of electrons from sulfur atoms, leading to dimerization or oxygen incorporation. Studies on analogous dithiocarbamates show oxidative stress induction in biological systems via copper-mediated pathways .

Reduction Reactions

Reductive cleavage of SPDDC yields thiols:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| NaBH₄ | Ethanol, reflux | Propylthiol | Intermediate in organic synthesis |

| LiAlH₄ | Anhydrous THF | Ethylamine derivatives | Ligand preparation for metal complexes |

Key Finding : Reduction disrupts the dithiocarbamate backbone, releasing sulfur-containing fragments .

Substitution Reactions

The dithiocarbamate group acts as a nucleophile in substitution reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | DMF, 60°C | S-Propyl N,N-diethylthioimidate | 78% |

| Benzoyl chloride | CH₂Cl₂, 0°C | S-Propyl thiobenzamide derivative | 65% |

Note : Substitution occurs preferentially at the sulfur atoms, forming stable thioether or thioester derivatives .

Metal Chelation and Biological Implications

SPDDC forms stable complexes with transition metals, influencing both industrial and biological systems:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Bidentate (S,S) | Catalyst in polymerization reactions | |

| Zn²⁺ | Monodentate | Inhibition of carbonic anhydrase enzymes |

Critical Observation :

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure and Synthesis

SPDDC has the molecular formula C8H17N2S2 and a molecular weight of 191.36 g/mol. It can be synthesized through the reaction of N,N-diethylethanamine with carbon disulfide in the presence of a base, followed by the addition of propyl halide. The compound exhibits high reactivity with thiol groups, making it a useful ligand in coordination chemistry.

Reactivity

SPDDC undergoes various chemical reactions:

- Oxidation : Forms disulfides or sulfoxides.

- Reduction : Produces thiols.

- Substitution : Participates in nucleophilic substitution reactions, leading to various derivatives.

Chemistry

SPDDC is utilized as a ligand in coordination chemistry to form stable metal complexes. Its ability to bind metals enhances the study of metal-dithiol complexes, which are important in catalysis and materials science.

Biology

In biological research, SPDDC has been investigated for its potential as an enzyme inhibitor. Dithiocarbamates are known to inhibit carbonic anhydrase, which is relevant in treating conditions like glaucoma . They also show promise in modulating biochemical pathways involving thiol groups, affecting cellular processes such as apoptosis and inflammation .

Medicine

SPDDC has been explored for its anticancer , antimicrobial , and anti-inflammatory properties:

- Anticancer Activity : Clinical studies have indicated that dithiocarbamate derivatives can enhance the efficacy of chemotherapeutic agents like cisplatin, improving patient outcomes in lung cancer treatment .

- Antimicrobial Properties : Research shows that dithiocarbamates exhibit antifungal activity against species such as Candida and Cryptococcus spp., making them candidates for treating invasive fungal infections .

- Anti-inflammatory Effects : Compounds like pyrrolidine dithiocarbamate have demonstrated efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines .

Industrial Applications

In industry, SPDDC serves multiple roles:

- Vulcanization Accelerator : Used in rubber manufacturing to enhance the curing process.

- Froth Flotation Collector : Employed in mineral processing to separate valuable minerals from ores.

- Lubricant Additive : Enhances the performance of lubricants by reducing friction and wear .

Case Study 1: Anticancer Efficacy

A phase II clinical trial evaluated the combination of disulfiram (a dithiocarbamate derivative) with cisplatin for non-small cell lung cancer patients. Results indicated prolonged progression-free survival compared to standard treatments .

Case Study 2: Antifungal Activity

In vitro studies assessed the antifungal activity of dirutheniumpentadithiocarbamate complexes against several Candida species. The complexes exhibited significant inhibitory effects, suggesting potential therapeutic applications for fungal infections .

Data Table

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Chemistry | Ligand formation | SPDDC | Forms stable metal complexes |

| Biology | Enzyme inhibition | Pyrrolidine DTC | Inhibits carbonic anhydrase |

| Medicine | Anticancer | Disulfiram | Enhances efficacy of chemotherapy |

| Antimicrobial | SPDDC | Active against fungal pathogens | |

| Anti-inflammatory | Pyrrolidine DTC | Reduces cytokine release | |

| Industry | Vulcanization accelerator | SPDDC | Improves rubber properties |

| Froth flotation collector | SPDDC | Enhances mineral separation |

作用機序

The mechanism of action of S-Propyl N,N-diethyldithiocarbamate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by binding to the metal ions required for their catalytic activity . Additionally, the compound’s sulfur atoms can interact with thiol groups in proteins, further modulating their function .

類似化合物との比較

- S-cyanoethyl N,N-diethyldithiocarbamate

- S-benzoyl-N,N-diethyldithiocarbamate

- 2-hydroxyethyl dibutyldithiocarbamate

Comparison: S-Propyl N,N-diethyldithiocarbamate is unique due to its specific propyl group, which influences its reactivity and binding properties. Compared to S-cyanoethyl N,N-diethyldithiocarbamate, it has different selectivity and stability when forming complexes with metals. S-benzoyl-N,N-diethyldithiocarbamate and 2-hydroxyethyl dibutyldithiocarbamate have different substituents, affecting their solubility and application in various fields .

生物活性

S-Propyl N,N-diethyldithiocarbamate (S-PDDC) is a member of the dithiocarbamate family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and neurotoxic studies. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with S-PDDC.

Overview of Dithiocarbamates

Dithiocarbamates are a class of compounds characterized by the presence of the dithiocarbamate functional group, which can coordinate with various metal ions, enhancing their biological activity. S-PDDC is notable for its potential applications in medicine and agriculture, particularly due to its interaction with metal ions and its ability to induce oxidative stress.

Antimicrobial Activity

Research indicates that dithiocarbamates exhibit significant antimicrobial properties. A study by Yilmaz et al. demonstrated that various dithiocarbamate complexes showed varied responses against microorganisms, with S-PDDC displaying enhanced sensitivity towards Gram-positive bacteria such as Staphylococcus aureus and Bacillus pumilus compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Dithiocarbamates

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 10 µg/mL |

| This compound | E. coli | 25 µg/mL |

| Sodium diethyldithiocarbamate | P. aeruginosa | 20 µg/mL |

| Sodium diethyldithiocarbamate | C. albicans | 15 µg/mL |

The inclusion of metal ions in dithiocarbamate complexes often enhances their bioactivity; however, studies suggest that this enhancement is not universally applicable across all microbial strains .

Neurotoxicity and Oxidative Stress

S-PDDC has been implicated in neurotoxic effects, particularly through mechanisms involving oxidative stress and copper accumulation. Research indicates that exposure to N,N-diethyldithiocarbamate leads to increased copper levels in myelin, contributing to peripheral neuropathy . A case study involving rats exposed to S-PDDC revealed significant lipid peroxidation and subsequent myelin damage, demonstrating a clear relationship between dithiocarbamate exposure and neurotoxic outcomes.

Case Study: Neurotoxic Effects in Rats

In an experimental study, rats were administered S-PDDC via intra-abdominal pumps over various durations (2, 4, and 8 weeks). The findings included:

- Increased Copper Accumulation : Elevated copper levels were detected within the myelin sheath.

- Lipid Peroxidation : Significant increases in lipid peroxidation products were observed, correlating with the duration of exposure.

- Structural Changes : Myelin integrity was compromised over time, as assessed by magnetic resonance imaging techniques.

These findings underscore the potential risks associated with prolonged exposure to S-PDDC and highlight the need for further investigation into its safety profile .

The biological activity of S-PDDC can be attributed to several mechanisms:

- Metal Ion Coordination : Dithiocarbamates can form complexes with transition metals, which may enhance their antimicrobial efficacy.

- Oxidative Stress Induction : S-PDDC promotes oxidative stress through lipid peroxidation and reactive oxygen species (ROS) generation, leading to cellular damage.

- Proteasome Inhibition : Dithiocarbamates have been shown to inhibit proteasome function, resulting in the accumulation of misfolded proteins and cellular toxicity .

特性

IUPAC Name |

propyl N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSAGHQOEYPLQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC(=S)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。